3-Fluoro-2-hydroxymandelic acid
Description
3-Fluoro-2-hydroxymandelic acid is a fluorinated derivative of mandelic acid (2-hydroxy-2-phenylacetic acid), where a fluorine atom substitutes the hydrogen at the 3-position of the benzene ring. This modification alters its physicochemical properties, including acidity, solubility, and metabolic stability, making it a compound of interest in pharmaceutical and chemical research. Mandelic acid itself is widely used in dermatology for its antimicrobial and keratolytic properties . Fluorination is a common strategy to enhance bioactivity and modulate pharmacokinetics in drug design .
Properties
CAS No. |
1092367-58-2 |
|---|---|
Molecular Formula |
C8H7FO4 |
Molecular Weight |
186.14 g/mol |
IUPAC Name |
2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO4/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7,10-11H,(H,12,13) |
InChI Key |
RKLZPKJHTAUPQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid typically involves the introduction of a fluorine atom and hydroxyl groups onto a benzene ring. One common method is the reaction of 3-fluoro-2-hydroxybenzaldehyde with glyoxylic acid under acidic conditions. The reaction proceeds through an aldol condensation followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-fluoro-2-hydroxyphenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyethanol.
Substitution: Formation of 2-(3-amino-2-hydroxyphenyl)-2-hydroxyacetic acid or 2-(3-mercapto-2-hydroxyphenyl)-2-hydroxyacetic acid.
Scientific Research Applications
2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
Mandelic Acid (2-Hydroxy-2-phenylacetic Acid)
- Structure : Lacks fluorine substitution; hydroxyl and carboxylic acid groups at the α-carbon.
- Key Difference : Absence of fluorine reduces electronegativity and lipophilicity compared to fluorinated analogs .
3-(Trifluoromethyl)mandelic Acid
- Structure : Features a trifluoromethyl (-CF₃) group at the 3-position instead of fluorine.
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic Acid
- Structure: Contains an amino group (-NH₂) at the 3-position alongside fluorine and hydroxyl groups.
- Key Difference: The amino group introduces basicity, enabling salt formation and altering interaction with biological targets .
3-Fluoro-2-[(phenylmethyl)oxy]benzoic Acid
- Structure : Benzyloxy group at the 2-position and fluorine at the 3-position; carboxylic acid replaces the α-hydroxyl group.
3-Fluoro-2-hydroxy-4-methylbenzoic Acid
- Structure : Methyl group at the 4-position, fluorine at 3, and hydroxyl at 2.
- Key Difference : The methyl group enhances lipophilicity and may improve metabolic stability .
Physicochemical Properties
- Acidity : Fluorine’s electron-withdrawing effect lowers the pKa of the hydroxyl group in 3-fluoro-2-hydroxymandelic acid compared to mandelic acid.
- Solubility: Fluorinated derivatives generally exhibit lower aqueous solubility than non-fluorinated analogs but better lipid membrane penetration .
Mandelic Acid
3-Fluoro-2-hydroxymandelic Acid
- Potential: Enhanced antimicrobial activity due to fluorine’s electronegativity; investigational use in prodrug design .
3-(Trifluoromethyl)mandelic Acid
- Research : Explored in antiviral and anticancer studies, leveraging -CF₃ for improved target binding .
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic Acid
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